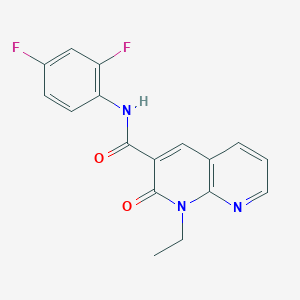

N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine carboxamide class, characterized by a bicyclic naphthyridine core substituted with a 2-oxo-1,2-dihydro group, an ethyl group at position 1, and a 2,4-difluorophenyl carboxamide at position 2. It is structurally related to HIV-1 integrase inhibitors and immunomodulators, with modifications influencing potency, solubility, and resistance profiles .

Key structural features:

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-6-5-11(18)9-13(14)19/h3-9H,2H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKZMMXADSWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2,4-difluorobenzaldehyde and ethyl 3-aminopyridine-2-carboxylate, under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or ethanol, with a catalyst such as p-toluenesulfonic acid to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the naphthyridine core or the difluorophenyl group.

Substitution: Substitution reactions at the naphthyridine ring or the carboxamide group can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of naphthyridine derivatives, including N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. These compounds exhibit potent activity against various viral infections, particularly those associated with HIV. For instance, derivatives containing similar naphthyridine structures have shown single-digit nanomolar potencies against HIV vectors carrying wild-type integrase . Such findings suggest that this compound could serve as a lead structure for developing antiviral agents.

1.2 Antiproliferative Effects

The compound has also demonstrated antiproliferative effects against cancer cell lines. Research indicates that 1,5-naphthyridine derivatives possess significant cytotoxic activity against various human cancer cells. The structural modifications in compounds like this compound can enhance their interactions with biological targets involved in tumor growth and proliferation .

Pharmacological Applications

2.1 Central Nervous System Disorders

Naphthyridine derivatives are being investigated for their potential in treating central nervous system disorders. The modulation of metabotropic glutamate receptors (mGluRs) has been identified as a therapeutic target for neuropsychiatric conditions. Compounds with naphthyridine scaffolds may act as modulators of these receptors, thereby offering new avenues for the treatment of disorders such as schizophrenia and anxiety .

2.2 Antibacterial and Antiparasitic Activities

In addition to antiviral and anticancer properties, naphthyridines have shown antibacterial and antiparasitic activities. Their mechanisms often involve the disruption of microbial cell functions or the inhibition of key enzymes necessary for pathogen survival . This broad spectrum of biological activity makes them candidates for further development as antimicrobial agents.

Chemical Applications

3.1 Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic strategies involving electrophilic aromatic substitution and coupling reactions. The versatility in its synthesis allows for the introduction of different substituents that can modulate its biological activity .

3.2 Material Science

The unique chemical properties of naphthyridines have led to their exploration in material science applications such as organic light-emitting diodes (OLEDs) and sensors. Their ability to form stable complexes with metals enhances their utility in electronic devices and sensor technologies .

Case Studies

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes and signaling pathways.

Receptors: Binding to receptors can trigger intracellular signaling cascades, resulting in physiological responses.

Comparison with Similar Compounds

Modifications at Position 1

Substituents at position 1 significantly affect activity and pharmacokinetics:

Key Findings :

Modifications at Position 4 and 6

Position 4 and 6 substitutions are critical for antiviral potency:

Key Findings :

- 6-Hydroxyhexyl chain (OZ1) improves water solubility and integrase binding, confirmed by X-ray crystallography (PDB: 8FNQ) .

- Biphenylamino groups (5a) enhance π-π stacking interactions but may increase molecular weight (>500 g/mol), affecting bioavailability .

- Vinyl-sulfone derivatives (9a) show promise against drug-resistant HIV strains but require optimization of palladium-catalyzed coupling steps .

Modifications in the Carboxamide Side Chain

The 2,4-difluorophenyl group is a common motif, but alternatives exist:

Key Findings :

- Piperazine derivatives (e.g., 33) demonstrate enhanced blood-brain barrier penetration, useful for CNS-targeted therapies .

Biological Activity

N-(2,4-Difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine class and features a difluorophenyl group, an ethyl group, and a carboxamide functional group. Its molecular formula is , and it exhibits a complex structure conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of certain receptors, particularly the α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes and are potential targets for treating cognitive disorders.

Key Mechanisms:

- Allosteric Modulation : Enhances the activity of α7 nAChRs in the presence of agonists like nicotine, leading to improved neurotransmitter release and synaptic plasticity .

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. The difluorophenyl substitution enhances the compound's effectiveness against various bacterial strains. For instance, studies have shown that related compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Naphthyridine derivatives are being explored for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on α7 nAChR Modulation : In vitro experiments demonstrated that this compound significantly enhances receptor activity at concentrations around 10 µM. The maximum modulation observed was approximately 600% compared to control groups .

Compound EC50 (µM) Max Modulation (%) N-(2,4-Difluorophenyl)-1-ethyl... 0.38 600 - Antimicrobial Activity : In a comparative study against standard antibiotics, the compound exhibited IC50 values lower than many commonly used antibiotics against resistant bacterial strains .

- Anticancer Efficacy : A recent study reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models when administered at therapeutic doses over two weeks .

Q & A

Basic: What are the standard synthetic routes for N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of precursor amines or ketones to generate the 1,8-naphthyridine core.

Substituent Introduction : Coupling reactions (e.g., amide bond formation) between the naphthyridine intermediate and 2,4-difluorophenyl groups using reagents like EDC or DCC .

Purification : Column chromatography or recrystallization to isolate the product.

Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction temperatures ranging from ambient to reflux conditions .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization employs:

- NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.24–7.46 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 423 for a related derivative) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1686 cm⁻¹) .

- HPLC : Assesses purity (>95% typical) .

Basic: What biological activities are associated with this compound?

Answer:

The naphthyridine core and fluorophenyl substituents confer:

- Enzyme Inhibition : Binding to active/allosteric sites of kinases or proteases .

- Anticancer Activity : Induction of apoptosis via caspase-3 activation or cell cycle arrest (G1/S phase) .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst Use : POCl₃ improves cyclization yields (e.g., 66% yield in a related compound) .

- Temperature Control : Reflux conditions (80–100°C) for amide bond formation .

- In-line Monitoring : TLC or HPLC tracks reaction progress to minimize side products .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR peaks) require:

- Multi-Technique Validation : Cross-checking NMR, MS, and IR data .

- X-ray Crystallography : Resolves ambiguities in bond angles/positions (hypothetical application, as structural data for this compound is limited) .

- Isotopic Labeling : Clarifies proton environments in complex spectra .

Advanced: What computational methods predict the compound's biological targets?

Answer:

- Molecular Docking : Simulates binding to enzymes (e.g., kinase ATP-binding pockets) using AutoDock Vina .

- QSAR Modeling : Correlates substituent electronic properties (e.g., fluorine's electronegativity) with activity .

- MD Simulations : Assesses stability of ligand-target complexes over time (≥50 ns trajectories recommended) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

Substituent Variation : Replace 2,4-difluorophenyl with chlorobenzyl or methoxy groups to assess steric/electronic effects .

Bioassays : Test modified analogs against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) .

Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors at C3) .

Advanced: What is the role of fluorophenyl groups in biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.